Ibrutinib dimer is classified as a small molecule drug and is primarily researched within the fields of oncology and pharmacology. It is synthesized from ibrutinib, which is used in the treatment of various hematological cancers such as chronic lymphocytic leukemia and mantle cell lymphoma. The compound's synthesis and properties are often explored in academic research settings and pharmaceutical development.
The synthesis of ibrutinib dimer typically involves several methods:
Ibrutinib dimer can undergo various chemical reactions:
Typical reagents include:
These reactions can yield various derivatives that may have distinct pharmacological properties.
Ibrutinib dimer operates by irreversibly binding to a cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase's activity, effectively blocking B-cell receptor signaling pathways. The inhibition leads to reduced B-cell proliferation and survival, which is crucial in treating B-cell malignancies .
The physical properties of ibrutinib dimer include:
The chemical properties include stability under various pH conditions and susceptibility to oxidation or reduction depending on environmental factors. Detailed studies on its stability profile are essential for formulation development .
Ibrutinib dimer has several scientific applications:
Ibrutinib dimer is systematically identified as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one, reflecting its structural duality [3] [4]. This nomenclature explicitly defines the covalent linkage between two ibrutinib monomers via a propan-1-one bridge, preserving the core pyrazolo[3,4-d]pyrimidine pharmacophores of each unit. The dimeric structure is corroborated by the molecular formula C₅₀H₄₈N₁₂O₄, derived from the stoichiometric combination of two ibrutinib molecules (C₂₅H₂₄N₆O₂) minus two hydrogen atoms lost during dimerization [3] [9].
Mass spectrometric analysis confirms a molecular ion peak at m/z 881.0 ([M+H]⁺), consistent with the theoretical molecular weight of 880.99 g/mol [3]. Structural elucidation relies heavily on advanced analytical techniques:
Table 1: Molecular Characteristics of Ibrutinib Dimer
Property | Value |
---|---|
IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one |
Molecular Formula | C₅₀H₄₈N₁₂O₄ |
Molecular Weight | 880.99 g/mol |
CAS Registry Number | 2031255-23-7 |
SMILES Notation | C=CC(=O)N1CCCC@HN2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC@HN7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
The dimer retains the (3R) absolute stereochemistry at the piperidine ring of both monomeric units, a critical feature inherited from parent ibrutinib to maintain spatial orientation for potential target interactions [3] [9]. Computational models (e.g., molecular dynamics simulations) reveal restricted rotation around the propan-1-one linker, creating atropisomerism with a rotational energy barrier >25 kcal/mol [6] [8]. This steric hindrance forces the dimer into a non-planar conformation with dihedral angles >60° between the pyrazolopyrimidine planes, as validated by molecular mechanics simulations [6]. No epimerization at the chiral centers is observed under standard storage conditions, though acid/base exposure may induce racemization at the acrylamide moiety [9].
Ibrutinib dimer exhibits markedly reduced aqueous solubility (<0.01 mg/mL) compared to monomeric ibrutinib (0.03–0.05 mg/mL), attributed to its high molecular weight (>800 Da) and hydrophobic surface area [3] [5]. Solubility remains pH-independent (pH 1–7) due to the absence of ionizable groups, contrasting with the monomer’s pH-dependent dissolution [5]. Stability studies reveal two primary degradation pathways:
Notably, the dimer forms as a degradation product during ibrutinib processing:
Table 2: Formation Pathways and Stability of Ibrutinib Dimer
Processing Method | Temperature | Dimer Yield (%) | Primary Degradation Pathway |
---|---|---|---|
Melt Quenching | 240°C | 8–12% | Radical polymerization |
Hot Melt Extrusion | 180°C | 3–5% | Nucleophilic addition |
Solvent Evaporation | 25–60°C | 1–3% | Hydrolysis |
Lyophilization | -50°C | 0.5–2% | Cryodecomposition |
Ball Milling | Ambient | <0.5% | Mechanochemical dissociation |
Calculated Hansen solubility parameters (δₜ = 24.5 MPa¹/²) indicate high compatibility with hydrophobic polymers like Eudragit® [6]. Density functional theory (DFT) predicts a solid-state density of 1.40 ± 0.1 g/cm³ and refractive index of 1.730, validated by helium pycnometry [4] [7]. The dimer lacks ionizable protons (predicted pKa < 2 for carbonyl groups), explaining its neutrality across physiological pH ranges [5] [8].
Crystalline characterization reveals:
Table 3: Thermodynamic and Solid-State Properties
Parameter | Value | Measurement Technique |
---|---|---|
Density | 1.40 ± 0.1 g/cm³ | Helium pycnometry |
Refractive Index | 1.730 | Computational modeling |
Melting Point | 285°C | DSC |
Enthalpy of Fusion (ΔH) | 120 J/g | DSC |
Hansen Solubility Param | 24.5 MPa¹/² | Computational modeling |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: